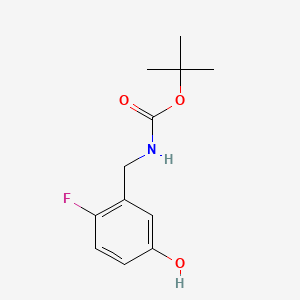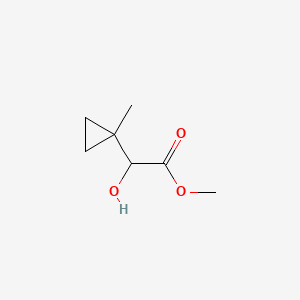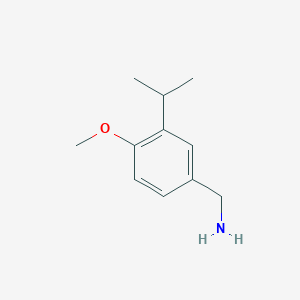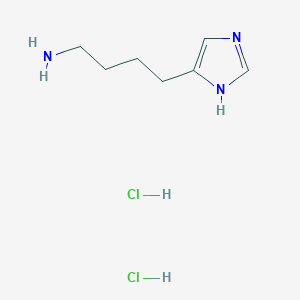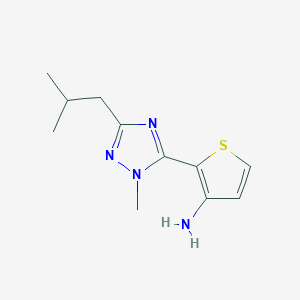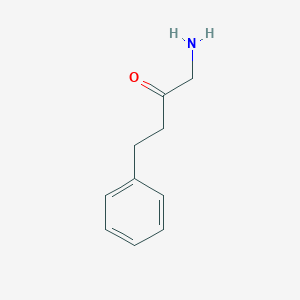
1-Amino-4-phenylbutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-4-phenylbutan-2-one is an organic compound with the molecular formula C10H13NO It is a primary amine with a phenyl group attached to the butanone backbone
準備方法
Synthetic Routes and Reaction Conditions
1-Amino-4-phenylbutan-2-one can be synthesized through reductive amination of 4-phenylbutan-2-one. This process involves the reaction of 4-phenylbutan-2-one with ammonia in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as nickel or cobalt complexes can be used to enhance the reaction rate and yield . The product is then purified through crystallization or distillation.
化学反応の分析
Types of Reactions
1-Amino-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acyl chlorides or anhydrides can be used to form amides in the presence of a base like pyridine.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: 1-Amino-4-phenylbutanol.
Substitution: Amides or other substituted derivatives.
科学的研究の応用
1-Amino-4-phenylbutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.
Industry: Used in the production of fine chemicals and as a precursor for specialty chemicals
作用機序
The mechanism of action of 1-amino-4-phenylbutan-2-one involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
1-Phenylpropan-2-one: Similar structure but lacks the amine group.
4-Phenylbutan-2-one: Similar structure but lacks the amine group.
1-Phenylethanone: Shorter carbon chain and lacks the amine group.
Uniqueness
1-Amino-4-phenylbutan-2-one is unique due to the presence of both the amine and phenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
1-amino-4-phenylbutan-2-one |
InChI |
InChI=1S/C10H13NO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,6-8,11H2 |
InChIキー |
WGOUFXUXJZZIIB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B13519634.png)

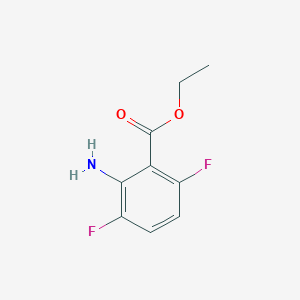
![2-Nitrobicyclo[2.2.1]heptane](/img/structure/B13519649.png)


